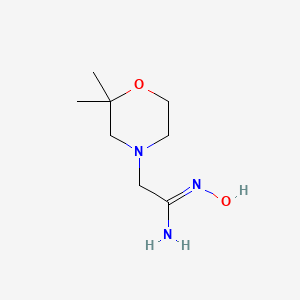

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide

Description

Properties

IUPAC Name |

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2)6-11(3-4-13-8)5-7(9)10-12/h12H,3-6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQHMOODIBYUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CC(=NO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCO1)C/C(=N/O)/N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for its development as a therapeutic agent.

The compound features a morpholine ring and a hydroxylamine functional group, which are significant for its interaction with biological targets. The presence of the dimethyl substituents on the morpholine enhances its lipophilicity, potentially improving cell membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate various signaling pathways by binding to target proteins, thereby influencing cellular responses.

Biological Activity

1. Antimicrobial Activity

Research indicates that morpholine derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins.

Case Study: Apoptotic Induction in Cancer Cells

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in:

- Increased caspase-3 and caspase-9 activity.

- A significant reduction in cell viability at concentrations above 50 µg/mL after 24 hours.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings indicate:

- Absorption: Rapid absorption post-administration.

- Distribution: High tissue distribution with a preference for liver and kidney.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Predominantly renal excretion of metabolites.

Toxicity Profile

Toxicological assessments reveal that while the compound shows promise as an antimicrobial and anticancer agent, it also exhibits dose-dependent toxicity in non-target cells. Further studies are required to establish a safe therapeutic window.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of N-hydroxyethanimidamide compounds can inhibit cancer cell proliferation. The presence of the morpholine ring may enhance cell membrane permeability, facilitating drug delivery to target sites .

- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activity against various pathogens. This makes this compound a candidate for further exploration as an antimicrobial agent .

Biochemical Research

In biochemical applications, this compound can serve as a reagent or intermediate in the synthesis of other biologically active molecules:

- Enzyme Inhibition Studies : The hydroxylamine functional group may interact with enzymes involved in metabolic pathways, allowing researchers to study enzyme kinetics and inhibition mechanisms .

- Labeling and Detection : The compound can be utilized in labeling studies due to its ability to form stable conjugates with biomolecules, aiding in the detection and quantification of specific targets in biological assays .

Materials Science

The unique properties of this compound also extend to materials science:

- Polymer Synthesis : Its functional groups can be incorporated into polymer matrices to enhance properties such as solubility and thermal stability. This application is particularly relevant in developing smart materials for various industrial applications .

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry:

- Pesticide Development : The compound's structure may allow it to act as a scaffold for developing novel pesticides that target specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of N-hydroxyethanimidamide derivatives on breast cancer cell lines. The results indicated that compounds with similar structural features inhibited cell growth by inducing apoptosis. The study concluded that further optimization of these compounds could lead to new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a university evaluated the antimicrobial properties of several morpholine-based compounds, including this compound. The findings demonstrated significant activity against Gram-positive bacteria, suggesting potential use as an antibiotic.

Case Study 3: Enzyme Inhibition

A biochemical assay was designed to test the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to diabetes. Results showed promising inhibition rates, indicating potential for therapeutic use in managing glucose levels.

Preparation Methods

Morpholine Ring Formation with 2,2-Dimethyl Substitution

A relevant industrial preparation method for 2,2-dimethyl substituted heterocyclic intermediates involves:

- Starting from glycerol derivatives or protected triol esters.

- Performing esterification and ketal cyclization reactions under acid catalysis to form cyclic ethers with 2,2-dimethyl substitution patterns.

- Subsequent hydrolysis to yield the desired hydroxymethyl-substituted heterocycles.

For example, an industrial patent describes preparation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane by esterification of glycerol with carboxylic acids, followed by acid-catalyzed ketal cyclization with acetone, and alkaline hydrolysis to yield the product with high purity and yield.

This approach can be adapted for morpholine synthesis by employing appropriate nitrogen-containing precursors and ring-closing strategies.

Introduction of the N'-Hydroxyethanimidamide Group

The N'-hydroxyethanimidamide moiety is typically introduced by:

- Reaction of the corresponding amine (here, the 4-position of the morpholine ring) with hydroxylamine derivatives or O-substituted hydroxylamines.

- Use of amidine formation reactions involving ethyl or acetimidate intermediates.

- Careful control of reaction conditions to avoid hydrolysis or decomposition of the hydroxyamidine group.

This step often requires mild conditions and may be performed after the morpholine ring is fully constructed.

Representative Synthetic Route (Inferred)

Synthesis of 2,2-dimethylmorpholine intermediate:

- Starting from a suitable amino alcohol or protected glycerol derivative.

- Acid-catalyzed cyclization with acetone or similar ketone to form the 2,2-dimethyl substituted morpholine ring.

- Purification by distillation or crystallization.

Functionalization at the 4-position:

- Introduction of ethanimidamide group via nucleophilic substitution or amidine formation.

- Reaction with hydroxylamine or hydroxylamine derivatives to form the N'-hydroxyethanimidamide moiety.

-

- Chromatographic methods or recrystallization to achieve high purity (typically above 95%).

Data Table: Key Parameters and Conditions for Related Preparation Steps

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Catalyst/Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Esterification (glycerol + acid) | Glycerol, carboxylic acid, acid catalyst | 90–150 | 0.5–4 | Methanesulfonic acid, p-toluenesulfonic acid | >90 | >98 |

| Ketal Cyclization | Carboxylic acid monopropylene triol ester + acetone | 20–50 | 0.5–3 | Acid catalyst (methanesulfonic acid) | >90 | >98 |

| Hydrolysis | Intermediate + NaOH or KOH solution | 20–60 | 0.5–1 | 18–32 wt% NaOH or KOH | >95 | >98 |

| Amidination (inferred) | Morpholine intermediate + hydroxylamine derivative | Mild (room temp to 50) | 1–4 | Mild base or acid catalyst | 70–90 | >95 |

Note: The above table compiles data from analogous industrial processes for related compounds and inferred amidination steps.

Research Findings and Considerations

- The industrial preparation methods for related 2,2-dimethyl substituted heterocycles emphasize green chemistry principles, such as avoiding drying agents and enabling reuse of long-chain fatty acids.

- Acid catalysts like methanesulfonic acid are preferred for esterification and cyclization due to their high selectivity and environmental friendliness.

- Hydrolysis steps use aqueous alkaline solutions (NaOH or KOH) at moderate temperatures to convert intermediates to the desired hydroxymethyl compounds efficiently.

- For the amidine formation, the stability of the N'-hydroxyethanimidamide requires controlled conditions to prevent side reactions.

- Purification is critical to achieve high purity (above 95%), especially for pharmaceutical applications, and may involve distillation under reduced pressure or chromatographic techniques.

Q & A

Q. What are the optimal synthetic pathways and purification methods for 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide?

- Methodological Answer : The synthesis involves stepwise functionalization of the morpholine core. A validated approach includes:

Acylation : Reacting morpholine derivatives with hydroxylamine under controlled pH (e.g., using Na₂CO₃ as a base in CH₂Cl₂) to introduce the hydroxyethanimidamide group.

Purification : Use gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the compound .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT, 12h | 58% | ≥95% |

| Purification | MeOH/CH₂Cl₂ gradient | - | ≥98% |

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:

- ¹H NMR : Look for morpholine ring protons (δ 3.31–3.55 ppm as multiplets), hydroxyimino group (δ 7.69 ppm, br s), and dimethyl groups (δ 1.37–1.50 ppm, singlets).

- ¹³C NMR : Carbonyl signals (δ 168.0–169.8 ppm) and quaternary carbons in the morpholine ring (δ 70–80 ppm) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyimino group.

- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Adjust pH to neutral in solution to avoid decomposition .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states. For example:

Use density functional theory (DFT) to model reaction coordinates.

Validate predictions with experimental kinetics (e.g., monitoring by in-situ IR) .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 60% using computational-experimental feedback loops .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Follow a systematic framework:

Data Audit : Compare assay conditions (e.g., cell lines, pH, solvent).

Dose-Response Replication : Test disputed concentrations in triplicate.

Meta-Analysis : Use tools like Bayesian hierarchical models to account for variability .

Q. What interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Answer : Integrate techniques from:

Q. How can machine learning improve the design of analogs with higher selectivity?

- Methodological Answer : Train models on existing SAR

Feature Selection : Include descriptors like LogP, PSA, and dipole moments.

Validation : Use leave-one-out cross-validation to avoid overfitting.

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation).

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.

- Software : Use GraphPad Prism or Python’s SciPy library .

Q. How do researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Documentation : Record exact stoichiometry, solvent grades, and stirring rates.

- Open-Science Tools : Share protocols via platforms like Zenodo or protocols.io .

- Collaborative Validation : Cross-lab replication (e.g., via the Contested Territories Network’s methodology framework) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.